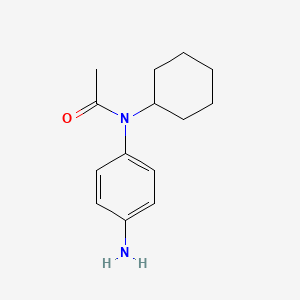

N-(4-Aminophenyl)-N-cyclohexylacetamide

Description

N-(4-Aminophenyl)-N-cyclohexylacetamide (alternatively named 2-(4-Aminophenyl)-N-cyclohexylacetamide in some literature) is a secondary acetamide derivative characterized by a para-aminophenyl group and a cyclohexyl moiety attached to the acetamide nitrogen.

The compound has garnered attention in medicinal chemistry for its reported anti-inflammatory and analgesic properties, attributed to the synergistic effects of its aromatic amine and cyclohexyl substituents. While its exact mechanism of action remains under investigation, its structural similarity to known therapeutic agents suggests interactions with pain modulation and inflammation pathways, such as cyclooxygenase (COX) inhibition or opioid receptor binding .

Properties

CAS No. |

83386-36-1 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-(4-aminophenyl)-N-cyclohexylacetamide |

InChI |

InChI=1S/C14H20N2O/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h7-10,13H,2-6,15H2,1H3 |

InChI Key |

FHINQFXPJSRXCK-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1CCCCC1)C2=CC=C(C=C2)N |

Canonical SMILES |

CC(=O)N(C1CCCCC1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The pharmacological and chemical profiles of N-(4-Aminophenyl)-N-cyclohexylacetamide are best understood through comparison with analogs sharing core acetamide or aromatic amine functionalities. Below is a detailed analysis of key similarities and distinctions:

Structural and Functional Group Comparisons

Pharmacokinetic and Pharmacodynamic Distinctions

- Receptor Binding: Unlike N-Cyclohexylacetamide, the para-aminophenyl group enables hydrogen bonding with enzymatic active sites (e.g., COX-2), akin to classical NSAIDs .

- Metabolic Stability: Compounds with hydrazinyl (e.g., N-(4-Hydrazinylphenyl)acetamide) or chlorophenoxy groups exhibit higher reactivity but may face oxidative degradation, whereas the cyclohexyl group in the target compound offers steric protection against metabolism .

Critical Evaluation of Unique Advantages

This compound stands out due to its balanced hydrophobicity and hydrogen-bonding capacity, which are less pronounced in simpler analogs like 4-Aminoacetanilide. In contrast, bulkier derivatives (e.g., N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide) may suffer from reduced solubility, limiting in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.